Cas no 28461-50-9 (Benzoic acid, 2-amino-,2-[(3-nitrophenyl)methylene]hydrazide)
28461-50-9 structure
Product Name:Benzoic acid, 2-amino-,2-[(3-nitrophenyl)methylene]hydrazide
N.o CAS:28461-50-9
MF:C14H12N4O3
MW:284.270082473755
CID:278415
PubChem ID:6861447
Update Time:2025-04-19
Benzoic acid, 2-amino-,2-[(3-nitrophenyl)methylene]hydrazide Propriedades químicas e físicas
Nomes e Identificadores
-
- Benzoic acid, 2-amino-,2-[(3-nitrophenyl)methylene]hydrazide
- 2-amino-N-[(Z)-(3-nitrophenyl)methylideneamino]benzamide
- 2-amino-benzoic acid (3-nitro-benzylidene)-hydrazide
- AC1NU049
- anthranilic acid-(3-nitro-benzylidenehydrazide)
- Anthranilsaeure-(3-nitro-benzylidenhydrazid)
- NSC510240
- AKOS003855382
- 2-amino-N-[(3-nitrobenzylidene)amino]benzamide
- MLS003373824
- 2-amino-N-[(3-nitrophenyl)methylideneamino]benzamide
- 2-amino-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide
- 2-amino-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide
- N'1-(3-nitrobenzylidene)-2-aminobenzene-1-carbohydrazide
- SMR002048620
- BDBM95938
- 2-azanyl-N-[(3-nitrophenyl)methylideneamino]benzamide
- cid_350423
- 28461-50-9
-
- Inchi: 1S/C14H12N4O3/c15-13-7-2-1-6-12(13)14(19)17-16-9-10-4-3-5-11(8-10)18(20)21/h1-9H,15H2,(H,17,19)/b16-9+
- Chave InChI: YMEHJGVLABLNNL-CXUHLZMHSA-N
- SMILES: O=C(C1C=CC=CC=1N)N/N=C/C1C=CC=C(C=1)[N+](=O)[O-]
Propriedades Computadas
- Massa Exacta: 284.09106
- Massa monoisotópica: 284.09094
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 5
- Contagem de Átomos Pesados: 21
- Contagem de Ligações Rotativas: 3
- Complexidade: 408
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 1
- Superfície polar topológica: 113
- XLogP3: 2.5
Propriedades Experimentais
- Densidade: 1.35
- Ponto de ebulição: °Cat760mmHg
- Ponto de Flash: °C
- Índice de Refracção: 1.649
- PSA: 110.62
- LogP: 3.43620
Benzoic acid, 2-amino-,2-[(3-nitrophenyl)methylene]hydrazide Literatura Relacionada
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
-
4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
28461-50-9 (Benzoic acid, 2-amino-,2-[(3-nitrophenyl)methylene]hydrazide) Produtos relacionados
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornecedores recomendados
Xiamen PinR Bio-tech Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
Handan Zechi Trading Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Hebei Liye chemical Co.,Ltd
Membro Ouro
CN Fornecedor
A granel
上海帛亦医药科技有限公司
Membro Ouro
CN Fornecedor
Reagente